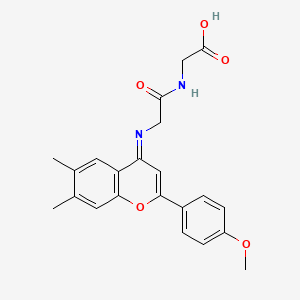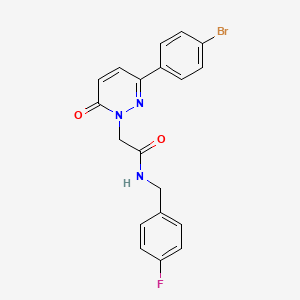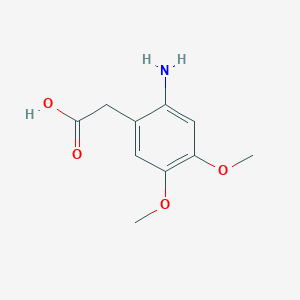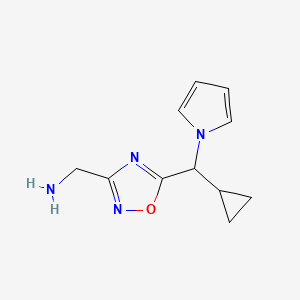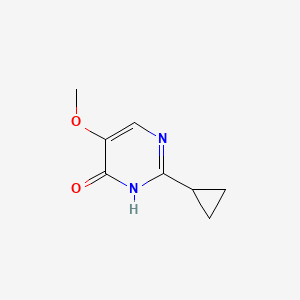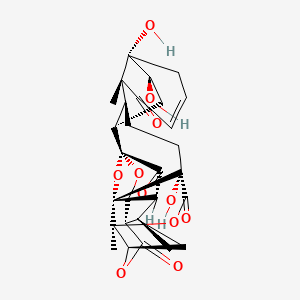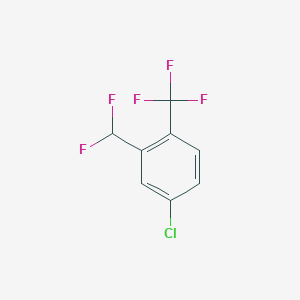
4-Chloro-2-(difluoromethyl)benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorobenzotrifluoride with difluoromethylating agents under specific conditions
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-(difluoromethyl)benzotrifluoride may involve large-scale chemical reactions using specialized equipment. The process typically includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(difluoromethyl)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
4-Chloro-2-(difluoromethyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 4-Chloro-2-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and chlorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the difluoromethyl group.
2-Chloro-4-(trifluoromethyl)benzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-2-(trifluoromethyl)benzotrifluoride: Similar structure with a trifluoromethyl group at the 2-position.
Uniqueness
4-Chloro-2-(difluoromethyl)benzotrifluoride is unique due to the presence of both the chlorine atom and the difluoromethyl group, which can impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
320-85-4 |
|---|---|
分子式 |
C8H4ClF5 |
分子量 |
230.56 g/mol |
IUPAC名 |
4-chloro-2-(difluoromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H |
InChIキー |
LPHZJJOPSKCPBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



